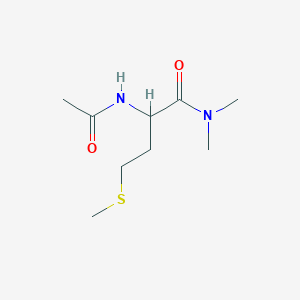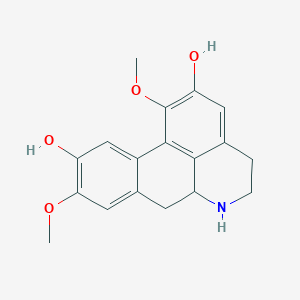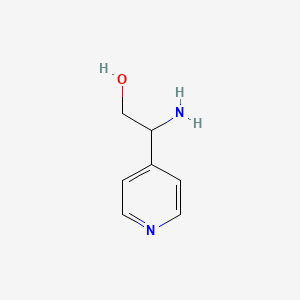
(R)-3-isopropylmorpholine
Descripción general
Descripción
(R)-3-isopropylmorpholine is a chiral morpholine derivative, which is a type of secondary amine featuring a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The presence of the isopropyl group at the 3-position indicates that it is a substituted morpholine with potential applications in the synthesis of various chiral compounds. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and applications of related morpholine derivatives.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. The first paper describes a method for synthesizing chiral trans-3,5-disubstituted morpholines with excellent optical purity . This process involves the coupling of a serinol derivative with a glycerol triflate equivalent. Although this paper does not specifically mention this compound, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and protecting groups.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of chemical compounds. The second paper provides structural information on rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl}morpholine . While this does not directly relate to this compound, it does highlight the ability of morpholine derivatives to act as ligands in metal complexes, which could be relevant for the structural analysis of this compound complexes.
Chemical Reactions Analysis
Morpholine derivatives are versatile in chemical reactions. The second paper discusses the use of rhodium(III) complexes of morpholine derivatives as catalysts in the transfer hydrogenation reaction of ketones . This indicates that morpholine derivatives, potentially including this compound, could be useful in catalysis. The high turnover number (TON) and turnover frequency (TOF) reported suggest that these catalysts are highly efficient.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. While the papers provided do not detail the properties of this compound specifically, they do suggest that morpholine derivatives can have significant chemical reactivity and the ability to form stable complexes with metals . These properties are important for applications in synthetic chemistry and catalysis.
Aplicaciones Científicas De Investigación
Pharmacological Profile of Novel PDE3/4 Inhibitors
A study explored two novel, trequinsin-like PDE3/4 inhibitors, RPL554 and RPL565, with (R)-3-isopropylmorpholine as a key component. These inhibitors demonstrated significant anti-inflammatory activity and bronchoprotective effects, indicating potential applications in respiratory disorders (Boswell-Smith et al., 2006).
Effects on Lymphocyte Metabolism
RS-61443, a morpholinoethyl ester with relevance to this compound, inhibits guanosine monophosphate synthesis crucial in lymphocyte metabolism. It showed potential in prolonging allograft survival, suggesting applications in transplantation and immune regulation (Sollinger et al., 1992).
Dopamine Receptor Interaction
Synthesis and study of (R)-(-)- and (S)-(+)-11-hydroxy-N-n-propylnoraporphine highlighted the role of this compound in interacting with dopamine receptors. The R enantiomer showed agonistic activity, while the S enantiomer acted as an antagonist, indicating potential neurological applications (Gao et al., 1988).
Involvement in Anxiety Models
Research on the 5-HT3 receptor antagonist RS-42358-197, including an this compound component, demonstrated anxiolytic properties in animal models. This suggests potential therapeutic applications for anxiety-related disorders (Costall et al., 1993).
Pharmacophore Design and Virtual Screening
A study on pharmacophore modeling in drug design involved non-imidazole histamine H3 receptor antagonists, incorporating this compound. The research aimed at designing multitarget ligands with potential applications in treating sleep-wake disorders and cognitive impairments (Nikolić et al., 2015).
Conformational Effects on Drug Activity
An analog of 1-(p-nitrophenyl)-2-isopropylaminoethanol, 2-(p-Nitrophenyl)-4-isopropylmorphine, demonstrated selective interactions with alpha-adrenoceptors, distinct from beta-receptor blockade. This indicates potential applications in targeting specific receptor types (del Tacca et al., 1975).
Cholesterol Biosynthesis Inhibition
Fenpropimorph, a morpholine fungicide with relevance to this compound, showed efficacy in inhibiting cholesterol biosynthesis in mammalian cells, suggesting its potential utility in lipid metabolism studies (Corio-Costet et al., 1988).
β-Adrenergic Overstimulation Effects
A study focusing on β-adrenoceptor overstimulation by isoproterenol (ISO) indicated enhanced endothelium-dependent relaxation in pulmonary arteries. This research provides insights into the therapeutic potential of β-adrenergic compounds in pulmonary disorders (Davel et al., 2015).
Propiedades
IUPAC Name |
(3R)-3-propan-2-ylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNOQWMTDGMVGW-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693472 | |
| Record name | (3R)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74572-01-3 | |
| Record name | (3R)-3-(Propan-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

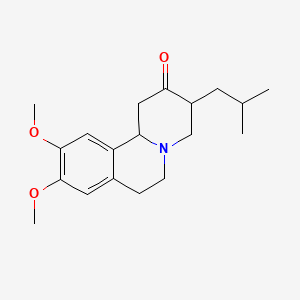




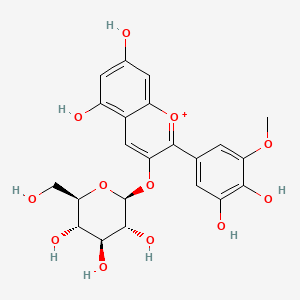
![6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3029600.png)
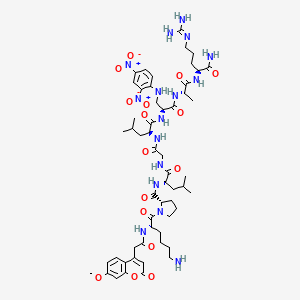

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B3029604.png)

